molecular formula C13H14O B071235 4-Hex-1-ynylbenzaldehyde CAS No. 175203-90-4

4-Hex-1-ynylbenzaldehyde

Cat. No.: B071235
CAS No.: 175203-90-4
M. Wt: 186.25 g/mol
InChI Key: MDAJCLIURGBJKY-UHFFFAOYSA-N
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Description

4-Hex-1-ynylbenzaldehyde is an organic compound belonging to the family of alkynylbenzaldehydes. It is characterized by the presence of a hex-1-ynyl group attached to a benzaldehyde moiety. This compound is a yellowish liquid with a molecular weight of 186.25 g/mol and a boiling point of 106°C . It is known for its aromatic properties and is used in various chemical syntheses.

Preparation Methods

The synthesis of 4-Hex-1-ynylbenzaldehyde typically involves the reaction of benzaldehyde with hex-1-ynylmagnesium bromide, a Grignard reagent. The reaction proceeds as follows:

    Formation of Grignard Reagent: Hex-1-yne reacts with magnesium in the presence of anhydrous ether to form hex-1-ynylmagnesium bromide.

    Reaction with Benzaldehyde: The Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is subsequently oxidized to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Hex-1-ynylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction with agents such as sodium borohydride can convert it to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hex-1-ynyl group can be replaced with other functional groups.

    Addition: The compound can participate in addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hex-1-ynylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals[][4].

Mechanism of Action

The mechanism of action of 4-Hex-1-ynylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The hex-1-ynyl group can participate in click chemistry reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar compounds to 4-Hex-1-ynylbenzaldehyde include:

    4-Phenylbut-3-yn-2-one: Another alkynylbenzaldehyde with different substituents.

    4-Ethynylbenzaldehyde: Contains an ethynyl group instead of a hex-1-ynyl group.

    4-Propynylbenzaldehyde: Features a propynyl group in place of the hex-1-ynyl group.

This compound is unique due to its longer alkynyl chain, which can influence its reactivity and applications .

Properties

IUPAC Name

4-hex-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAJCLIURGBJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381409
Record name 4-hex-1-ynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-90-4
Record name 4-(1-Hexyn-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hex-1-ynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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